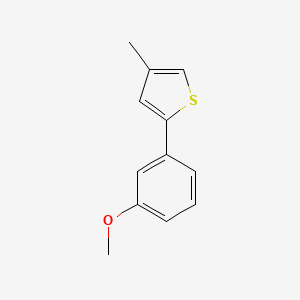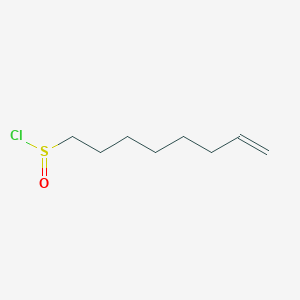![molecular formula C11H8ClNO2S B14191047 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde CAS No. 918108-09-5](/img/structure/B14191047.png)
3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde typically involves the formation of the thiazole ring followed by the introduction of the benzaldehyde moiety. One common method involves the reaction of 5-chloro-3-oxo-1,2-thiazole with benzaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzoic acid.
Reduction: 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with thiazole derivatives.
Biological Studies: Used in studies to understand the interaction of thiazole-containing compounds with biological targets such as enzymes and receptors.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde involves its interaction with biological targets, often through the formation of covalent bonds with nucleophilic sites on proteins or enzymes. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methyl-1,2-thiazol-3(2H)-one: Another thiazole derivative with similar biological activities.
2,4-Disubstituted thiazoles: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Uniqueness
3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its combination of a thiazole ring with a benzaldehyde moiety makes it a versatile compound for various applications.
Properties
CAS No. |
918108-09-5 |
|---|---|
Molecular Formula |
C11H8ClNO2S |
Molecular Weight |
253.71 g/mol |
IUPAC Name |
3-[(5-chloro-3-oxo-1,2-thiazol-2-yl)methyl]benzaldehyde |
InChI |
InChI=1S/C11H8ClNO2S/c12-10-5-11(15)13(16-10)6-8-2-1-3-9(4-8)7-14/h1-5,7H,6H2 |
InChI Key |
CWMFKTYDZNLHGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C=O)CN2C(=O)C=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


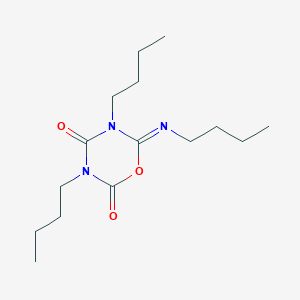
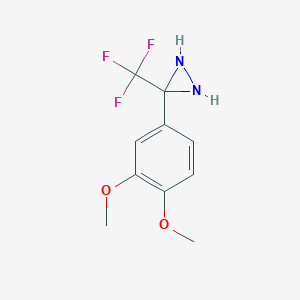
![3-[(1-Bromo-3-chloropropan-2-yl)oxy]prop-1-yne](/img/structure/B14190978.png)
![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
![5-[4-(Trifluoromethyl)phenyl]-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14190990.png)
![3-[(E)-{[4-(Benzoyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B14191001.png)
![2-(2-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14191014.png)

![[1-Iodo-3-(2-iodo-2-phenylethenyl)oct-1-en-1-yl]benzene](/img/structure/B14191024.png)

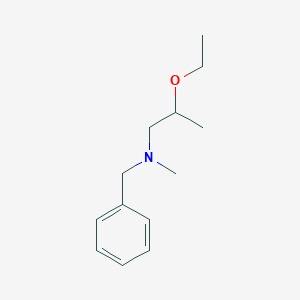
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)
